BenchChemオンラインストアへようこそ!

5-Methyl-5-(4-methylphenyl)imidazolidine-2,4-dione

Polymorphism Solid-State Chemistry Pharmaceutical Formulation

Choose this compound for its uniquely characterized dimorphic solid-state landscape—stable orthorhombic and metastable monoclinic forms—critical for reproducible dissolution and bioavailability. Reduced lipophilicity (XLogP3=1.4) vs. phenytoin (~2.5) enables ADME studies with less non-specific binding. Proven amenability to large-scale enantiomer resolution via Seeded Isothermal Preferential Crystallization (SIPC). Sourced from vetted suppliers with full characterization data.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
CAS No. 23186-96-1
Cat. No. B3022925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-5-(4-methylphenyl)imidazolidine-2,4-dione
CAS23186-96-1
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C
InChIInChI=1S/C11H12N2O2/c1-7-3-5-8(6-4-7)11(2)9(14)12-10(15)13-11/h3-6H,1-2H3,(H2,12,13,14,15)
InChIKeyRTMDEHNRMKFSML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-5-(4-methylphenyl)imidazolidine-2,4-dione CAS 23186-96-1: Physicochemical and Polymorphic Baseline


5-Methyl-5-(4-methylphenyl)imidazolidine-2,4-dione (CAS 23186-96-1) is a 5,5-disubstituted hydantoin derivative bearing a methyl group and a 4-methylphenyl (p-tolyl) substituent at the C5 position [1]. It is a racemic chiral compound (molecular weight 204.22 g/mol) that crystallizes as a conglomerate and exists in two distinct polymorphic forms: a stable orthorhombic form and a metastable monoclinic form of monotropic character [2][3]. Computed physicochemical properties include an XLogP3 of 1.4, a topological polar surface area of 58.2 Ų, and two hydrogen bond donors/acceptors [1].

Why Generic 5-Arylhydantoins Cannot Substitute for 5-Methyl-5-(4-methylphenyl)imidazolidine-2,4-dione


While 5-arylhydantoins share a common pharmacophore core [1], subtle structural modifications—particularly the presence and position of a methyl substituent on the phenyl ring—profoundly alter solid-state properties, lipophilicity, and polymorphic behavior. For instance, the para-methyl substitution in 5-methyl-5-(4-methylphenyl)imidazolidine-2,4-dione reduces lipophilicity (XLogP3 = 1.4) compared to the unsubstituted phenyl analog phenytoin (XLogP3 = 2.47–2.65) [2][3] and the N-methylated derivative mephenytoin (XLogP3 = 1.85) [4]. Furthermore, this specific substitution pattern yields a unique dimorphic solid-state landscape with distinct phase transition kinetics that are not observed for phenytoin or mephenytoin [5]. These differences directly impact solubility, bioavailability predictions, and formulation development, rendering in-class substitution scientifically unsound without explicit comparative validation.

Quantitative Differentiation Evidence for 5-Methyl-5-(4-methylphenyl)imidazolidine-2,4-dione vs. Comparators


Solid-State Differentiation: Polymorphic Transition Kinetics Under Milling vs. Slurrying

5-Methyl-5-(4-methylphenyl)imidazolidine-2,4-dione undergoes an irreversible polymorphic transition from its metastable monoclinic form to its stable orthorhombic form. The kinetics of this transition are highly dependent on the mechanical processing method. Under comparable conditions (mass, temperature), complete conversion occurs within 14 days via slurrying in ethanol (10 days if seeded), whereas high-energy milling achieves full conversion in just 5 hours under wet conditions and 9 hours under dry conditions [1]. This quantifies the compound's unique process sensitivity. In contrast, phenytoin and mephenytoin are not reported to exhibit such a well-defined, kinetically characterized dimorphic phase transition relevant to industrial processing [2].

Polymorphism Solid-State Chemistry Pharmaceutical Formulation

Lipophilicity (XLogP3) Differentiation: Reduced LogP vs. Phenytoin and Mephenytoin

The computed lipophilicity (XLogP3) for 5-Methyl-5-(4-methylphenyl)imidazolidine-2,4-dione is 1.4 [1]. This is significantly lower than the unsubstituted phenyl analog phenytoin, which has a reported XLogP3 of 2.47–2.65 [2][3]. It is also lower than the N-methylated derivative mephenytoin, which has an XLogP3 of 1.85 [4]. Lower logP values generally correlate with improved aqueous solubility and reduced non-specific binding, but may also affect membrane permeability. This quantitative difference indicates that this compound will exhibit distinct absorption and distribution profiles compared to its close structural analogs.

Lipophilicity ADME Drug Design

NSC Designation (NSC 150465) as Evidence of Prior NCI Screening Interest

5-Methyl-5-(4-methylphenyl)imidazolidine-2,4-dione is assigned the National Service Center (NSC) number 150465 [1]. The NSC designation indicates that this compound was acquired by the National Cancer Institute (NCI) for evaluation in its developmental therapeutics program, a screening initiative that has historically identified numerous clinical candidates. While specific screening results for NSC 150465 are not publicly available in this context, the designation itself is a procurement-relevant marker of prior institutional interest, distinguishing it from the vast majority of hydantoin derivatives that lack this identifier. Phenytoin (NSC 8722) and mephenytoin (NSC 34648) also possess NSC numbers, placing all three within the same curated screening collection.

Anticancer Drug Screening NCI60 Chemical Biology

Chiral Resolution Potential via Seeded Isothermal Preferential Crystallization (SIPC)

The racemic mixture of 5-methyl-5-(4-methylphenyl)imidazolidine-2,4-dione crystallizes as a conglomerate, enabling enantiomer separation via preferential crystallization. Seeded Isothermal Preferential Crystallization (SIPC) was successfully applied at a 2 L scale using both monoclinic and orthorhombic polymorph seeds [1]. Notably, the orthorhombic seed form was never recovered in the crop, but the nature of the polymorph seeds strongly influenced the physical parameters (size, form) of the harvested crystals. This demonstrates a viable, scalable method for obtaining enantiopure material, a feature not widely documented for simpler 5-arylhydantoins like 5-methyl-5-phenylhydantoin.

Chiral Separation Preferential Crystallization Enantiomer Resolution

Validated Application Scenarios for 5-Methyl-5-(4-methylphenyl)imidazolidine-2,4-dione Based on Evidence


Solid-State Formulation Development Requiring Defined Polymorph Control

Formulation scientists developing solid dosage forms of hydantoin derivatives should prioritize this compound when polymorphic purity and process robustness are critical. The well-characterized, irreversible transition from a metastable monoclinic form to a stable orthorhombic form, with quantified conversion times under milling and slurrying conditions [1], provides a clear roadmap for achieving and verifying phase purity. This level of solid-state characterization is absent for many generic hydantoin analogs, making this compound a superior choice for studies where crystallinity impacts dissolution, stability, or bioavailability.

ADME Profiling Studies Requiring Reduced Lipophilicity vs. Phenytoin

In preclinical ADME studies where reduced lipophilicity is hypothesized to improve aqueous solubility or reduce non-specific protein binding, this compound offers a quantifiable advantage over phenytoin (ΔXLogP3 ≈ -1.2) and mephenytoin (ΔXLogP3 = -0.45) [2]. This difference makes it a suitable tool compound for probing the relationship between logP and pharmacokinetic behavior within the hydantoin class, without the confounding effects of additional heteroatom substitutions.

Chiral Separation and Enantiomer-Specific Pharmacology Studies

Researchers investigating enantiomer-specific pharmacological activity of 5-arylhydantoins should consider this compound due to its demonstrated amenability to large-scale enantiomer resolution via Seeded Isothermal Preferential Crystallization (SIPC) [3]. The ability to tune crystal properties by selecting the polymorphic form of the seed provides an added layer of control, making it a practical alternative to asymmetric synthesis or chiral chromatography for generating enantiopure material for biological assays.

Chemical Biology and Drug Repurposing Screening (NCI Collection)

For laboratories conducting high-throughput screening or drug repurposing campaigns, the inclusion of this compound in the NCI Developmental Therapeutics Program repository (NSC 150465) [4] signals prior institutional validation of its potential. While specific activity data is not provided here, its presence in this curated collection alongside clinical hydantoins justifies its procurement as a reference compound or for inclusion in focused screening libraries targeting oncology or CNS disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methyl-5-(4-methylphenyl)imidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.